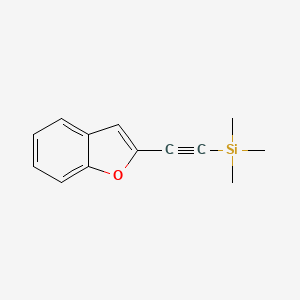
(1-Benzofuran-2-ylethynyl)(trimethyl)silane
Übersicht
Beschreibung
(1-Benzofuran-2-ylethynyl)(trimethyl)silane is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the benzofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzofuran-2-ylethynyl)(trimethyl)silane typically involves the coupling of a benzofuran derivative with a trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which employs palladium and copper catalysts to facilitate the coupling of an aryl halide (such as 2-iodobenzofuran) with trimethylsilylacetylene under mild conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Benzofuran-2-ylethynyl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ethynyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of hydrogenated benzofuran derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Benzofuran-2-ylethynyl)(trimethyl)silane has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of (1-Benzofuran-2-ylethynyl)(trimethyl)silane largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The ethynyl moiety can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-Ethynylbenzofuran: Lacks the trimethylsilyl group, resulting in different physicochemical properties and reactivity.
2-(Trimethylsilyl)benzofuran:
2-(Trimethylsilylethynyl)benzothiophene: Contains a sulfur atom in place of the oxygen in the benzofuran ring, leading to different electronic properties and reactivity
Uniqueness: (1-Benzofuran-2-ylethynyl)(trimethyl)silane is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct physicochemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H14OSi |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
2-(1-benzofuran-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H14OSi/c1-15(2,3)9-8-12-10-11-6-4-5-7-13(11)14-12/h4-7,10H,1-3H3 |
InChI-Schlüssel |
PYFFCJAJZCREPY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














